molecular formula C13H17NO2 B1315628 (S)-4-(hydroxyMethyl)-1-((R)-1-phenylethyl)pyrrolidin-2-one CAS No. 215183-32-7

(S)-4-(hydroxyMethyl)-1-((R)-1-phenylethyl)pyrrolidin-2-one

Cat. No. B1315628
M. Wt: 219.28 g/mol
InChI Key: REDSEXWGKAYROX-MNOVXSKESA-N
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Description

Synthesis Analysis

The synthesis of pyrrolidin-2-ones has been investigated in several studies. For instance, one study discussed the synthesis of bioactive heterocyclic compounds comprising pyrrolidinone linked to a benzimidazole moiety . Another study focused on the synthesis of new heterocyclic compounds pyrrolidinone linked to benzothiazole moiety .


Chemical Reactions Analysis

The chemical reactions involving pyrrolidin-2-ones have been explored in several studies. For example, one study discussed the nucleophilic addition of organoboronic acids to N-acyliminium ions . Another study reviewed the synthesis and reactions of pyrrolidine‐2,3‐diones .

Scientific Research Applications

Pyrrolidine in Drug Discovery

Pyrrolidine, due to its saturated five-membered ring structure, is a critical scaffold in the development of biologically active compounds. The pyrrolidine ring and its derivatives, including (S)-4-(hydroxymethyl)-1-((R)-1-phenylethyl)pyrrolidin-2-one, are valued for their ability to efficiently explore pharmacophore space, contribute to stereochemistry, and increase three-dimensional coverage through non-planarity—enhancing target selectivity and biological activity. This compound exemplifies the application of pyrrolidine derivatives in creating novel drug candidates with varied biological profiles, leveraging steric factors and stereochemistry for enhanced interaction with enantioselective proteins (Petri et al., 2021).

Stereochemistry and Biological Activity

The stereochemistry of compounds such as (S)-4-(hydroxymethyl)-1-((R)-1-phenylethyl)pyrrolidin-2-one significantly influences their pharmacological profile. Enantiomerically pure derivatives have been investigated, showing a direct relationship between the configuration of stereocenters and the biological properties of the compounds. This research underscores the importance of precise stereochemical design in enhancing the effectiveness of pharmaceutical agents, illustrating the critical role of (S)-4-(hydroxymethyl)-1-((R)-1-phenylethyl)pyrrolidin-2-one and its analogs in drug development (Veinberg et al., 2015).

Supramolecular Chemistry Applications

Beyond its applications in drug discovery, compounds featuring the pyrrolidine ring, such as (S)-4-(hydroxymethyl)-1-((R)-1-phenylethyl)pyrrolidin-2-one, have been explored in the realm of supramolecular chemistry. They serve as building blocks for the construction of supramolecular capsules through their ability to engage in hydrogen bonding and metal coordination, demonstrating the versatility of pyrrolidine derivatives in creating complex molecular architectures for potential use in nanotechnology and materials science (Ballester, 2011).

properties

IUPAC Name

(4S)-4-(hydroxymethyl)-1-[(1R)-1-phenylethyl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-10(12-5-3-2-4-6-12)14-8-11(9-15)7-13(14)16/h2-6,10-11,15H,7-9H2,1H3/t10-,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REDSEXWGKAYROX-MNOVXSKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CC(CC2=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N2C[C@H](CC2=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10540346
Record name (4S)-4-(Hydroxymethyl)-1-[(1R)-1-phenylethyl]pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10540346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-(hydroxyMethyl)-1-((R)-1-phenylethyl)pyrrolidin-2-one

CAS RN

215183-32-7
Record name (4S)-4-(Hydroxymethyl)-1-[(1R)-1-phenylethyl]pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10540346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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